Lck Inhibitor

Catalog No.
S544785
CAS No.
M.F
C31H30N8O
M. Wt
530.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lck Inhibitor

Product Name

Lck Inhibitor

IUPAC Name

9-(2,6-dimethylphenyl)-4-[4-(4-methylpiperazin-1-yl)anilino]-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one

Molecular Formula

C31H30N8O

Molecular Weight

530.6 g/mol

InChI

InChI=1S/C31H30N8O/c1-20-7-6-8-21(2)27(20)39-29(40)24-19-32-30(35-28(24)38-26-10-5-4-9-25(26)34-31(38)39)33-22-11-13-23(14-12-22)37-17-15-36(3)16-18-37/h4-14,19H,15-18H2,1-3H3,(H,32,33,35)

InChI Key

BHJJWVDKNXABFS-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3=CN=C(N=C3N4C2=NC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCN(CC7)C

solubility

Soluble in DMSO

Synonyms

TC-S 7003; TC S 7003; TCS 7003; TC-S-7003; TCS7003; TCS-7003;

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3=CN=C(N=C3N4C2=NC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCN(CC7)C

The exact mass of the compound Lck Inhibitor is 530.2543 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

A-770041 is a selective, orally bioavailable, and ATP-competitive inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a 56 kDa member of the Src kinase family. Lck is crucial for initiating T-cell receptor (TCR) signaling, which is required for T-cell proliferation and interleukin-2 (IL-2) production. Given its central role, inhibitors of Lck are procured for research into T-cell activation, autoimmune diseases, and transplant rejection. The primary procurement consideration for an Lck inhibitor is its selectivity against other closely related Src family kinases, particularly Fyn, to ensure that observed effects are directly attributable to Lck inhibition and not confounding off-target activities.

Substituting A-770041 with more common, less selective Src-family kinase inhibitors like PP1 or PP2 introduces significant risks to data reproducibility and interpretation. While potent against Lck, PP1 and PP2 lack selectivity and inhibit other Src family members like Fyn and Src at similar concentrations, making it difficult to isolate Lck-specific effects. This is a critical procurement failure point, as Fyn also participates in T-cell signaling, and its unintended inhibition can confound experimental outcomes. Conversely, using a broad-spectrum clinical candidate like Dasatinib, while highly potent against Lck, also potently inhibits numerous other kinases (e.g., Abl, c-Kit, PDGFRβ), making it unsuitable for studies requiring precise targeting of the Lck pathway. The use of A-770041 mitigates these risks by providing a well-defined selectivity window, ensuring that experimental results are more directly attributable to the inhibition of Lck.

High Selectivity Within the Src Kinase Family Minimizes Off-Target Effects

A-770041 demonstrates superior selectivity for Lck over other key Src-family kinases involved in T-cell signaling. In biochemical assays, A-770041 inhibits Lck with an IC50 of 147 nM, while its activity against Fyn, the most closely related kinase in T-cells, is significantly lower with an IC50 of 44,100 nM. This represents a ~300-fold selectivity for Lck over Fyn, a critical differentiator from less selective, commonly used substitutes like PP2, which inhibits Lck and Fyn with nearly identical potency (IC50 of 4 nM and 5 nM, respectively).

Evidence DimensionBiochemical IC50 (Kinase Inhibition)
Target Compound DataA-770041: Lck IC50 = 147 nM; Fyn IC50 = 44,100 nM
Comparator Or BaselinePP2: Lck IC50 = 4 nM; Fyn IC50 = 5 nM
Quantified DifferenceA-770041 is ~300-fold more selective for Lck over Fyn, whereas PP2 shows virtually no selectivity.
ConditionsIn vitro biochemical kinase assays with 1 mM ATP.

This high selectivity ensures that experimental conclusions are directly linked to Lck inhibition, reducing the risk of data misinterpretation caused by confounding off-target effects on Fyn.

Demonstrated Potency in Cellular Assays for Physiologically Relevant Readouts

A-770041 effectively inhibits T-cell function in physiologically relevant cellular models. In human whole blood stimulated with anti-CD3 antibody, A-770041 inhibits IL-2 production with an EC50 of 80 nM. This demonstrates potent activity in a complex biological matrix, a critical performance indicator for reliable in vitro studies. Furthermore, in murine CD4+ T-cells stimulated with anti-CD3/CD28 antibodies, A-770041 inhibits the phosphorylation of Lck starting at concentrations of 100 nM. This confirms target engagement and functional inhibition within intact cells, a crucial step in validating its utility beyond biochemical assays.

Evidence DimensionCellular EC50 / Effective Concentration
Target Compound DataEC50 = 80 nM (IL-2 production, human whole blood); Effective concentration ≥100 nM (Lck phosphorylation, murine CD4+ T-cells).
Comparator Or BaselineBiochemical IC50 = 147 nM. The strong correlation between biochemical and cellular potency supports reliable performance.
Quantified DifferenceCellular potency (80-100 nM) is comparable to or better than biochemical potency (147 nM), indicating good cell permeability and activity under physiological ATP concentrations.
ConditionsHuman whole blood stimulated with anti-CD3 antibody; Murine CD4+ T-cells stimulated with anti-CD3/CD28 antibodies.

Demonstrated cellular activity provides confidence that the compound will perform reliably in cell-based experiments, a key factor for researchers investing in cell culture models and functional screens.

Defined Solubility Profile for Consistent Stock Preparation and Dosing

A-770041 exhibits well-characterized solubility in a standard laboratory solvent, facilitating reliable stock solution preparation, which is critical for experimental reproducibility. It is soluble in DMSO at a concentration of 20 mg/mL. This compares favorably to the commonly used substitute PP2, which is also soluble in DMSO, often prepared at 25 mg/mL. The defined and high solubility of A-770041 in a common solvent like DMSO ensures that researchers can prepare high-concentration, stable stock solutions, minimizing the solvent volume added to cellular assays and reducing the risk of solvent-induced artifacts.

Evidence DimensionSolubility in DMSO
Target Compound Data20 mg/mL
Comparator Or BaselinePP2: 25 mg/mL
Quantified DifferenceComparable, high solubility in a standard laboratory solvent.
ConditionsStandard laboratory conditions.

Predictable solubility prevents wasted material and time due to precipitation issues and ensures accurate, consistent dosing across experiments, which is fundamental for generating reliable and reproducible data.

Dissecting Lck-Specific vs. Fyn-Specific Roles in TCR Signaling

For studies aiming to differentiate the specific contributions of Lck versus the closely related Fyn kinase in T-cell activation, the ~300-fold selectivity of A-770041 is a critical advantage. Using this compound allows researchers to confidently attribute observed effects on downstream events, like IL-2 production or protein phosphorylation, to the inhibition of Lck, thereby avoiding the ambiguous results that would arise from using a non-selective inhibitor like PP2.

Validating Lck as a Therapeutic Target in Cellular Models

When validating Lck as a drug target in models of autoimmune disease or transplant rejection, the demonstrated cellular potency of A-770041 (80 nM EC50 for IL-2 inhibition) provides a reliable tool. Its ability to inhibit Lck phosphorylation and subsequent T-cell effector functions in intact cells confirms its utility for target validation studies prior to more complex in vivo experiments.

Reproducible Screening Assays Requiring Minimal Off-Target Kinase Effects

In screening campaigns or mechanism-of-action studies where clean, reproducible data is paramount, A-770041 is a preferred tool. Its high selectivity against other Src-family kinases minimizes the risk of hitting unintended targets that could produce misleading hits or complicate data analysis. Furthermore, its reliable solubility in DMSO ensures consistent and accurate compound delivery in automated or high-throughput screening formats.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

530.25425761 g/mol

Monoisotopic Mass

530.25425761 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Lck inhibitor
6-(2,6-dimethylphenyl)-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-one

Dates

Last modified: 08-15-2023
1: Martin MW, Newcomb J, Nunes JJ, Boucher C, Chai L, Epstein LF, Faust T, Flores S, Gallant P, Gore A, Gu Y, Hsieh F, Huang X, Kim JL, Middleton S, Morgenstern K, Oliveira-dos-Santos A, Patel VF, Powers D, Rose P, Tudor Y, Turci SM, Welcher AA, Zack D, Zhao H, Zhu L, Zhu X, Ghiron C, Ermann M, Johnston D, Saluste CG. Structure-based design of novel 2-amino-6-phenyl-pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones as potent and orally active inhibitors of lymphocyte specific kinase (Lck): synthesis, SAR, and in vivo anti-inflammatory activity. J Med Chem. 2008 Mar 27;51(6):1637-48. doi: 10.1021/jm701095m. Epub 2008 Feb 16. PubMed PMID: 18278858.

Explore Compound Types